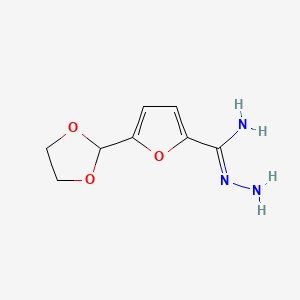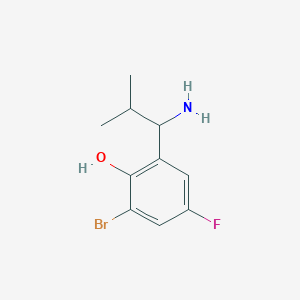![molecular formula C11H11NOS2 B13309949 2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13309949.png)
2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine is an aromatic amine compound that features a thiophene ring structure. Thiophene derivatives are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .
Métodos De Preparación
The synthesis of 2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine typically involves several steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This is done by reacting the 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: Finally, the 2-thiopheneacetaldehyde oxime is reduced to yield 2-thiopheneethylamine
Análisis De Reacciones Químicas
2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine has several applications in scientific research:
Biology and Medicine: Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Industry: The compound is used in the production of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of specific enzymes or receptors, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine can be compared with other thiophene derivatives such as:
2-Thiopheneethylamine: This compound is similar in structure but lacks the carbonyl group at the 3-position of the thiophene ring.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: This derivative contains a trifluoromethyl group instead of a carbonyl group, which can significantly alter its chemical properties and biological activities.
Propiedades
Fórmula molecular |
C11H11NOS2 |
|---|---|
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
[5-(2-aminoethyl)thiophen-2-yl]-thiophen-3-ylmethanone |
InChI |
InChI=1S/C11H11NOS2/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8/h1-2,4,6-7H,3,5,12H2 |
Clave InChI |
YPUKAHUQNJXVSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C(=O)C2=CC=C(S2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13309880.png)




![5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309911.png)
![4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13309940.png)




